molecular formula C18H15F3N4O2 B278844 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

货号 B278844
分子量: 376.3 g/mol
InChI 键: PUNLKJRFALYBFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

作用机制

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide selectively inhibits BTK, which is a key regulator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell survival, proliferation, and differentiation. Inhibition of BTK by 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have potent inhibitory activity against BTK in biochemical assays. It has also been shown to inhibit the growth and survival of B-cell lines in vitro and in vivo. In preclinical studies, 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the advantages of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one of the limitations of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is its relatively low solubility, which can make it challenging to use in certain lab experiments.

未来方向

There are several potential future directions for the study of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. One area of interest is the potential use of BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide in combination with other targeted therapies for the treatment of B-cell malignancies. Another area of interest is the potential use of BTK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Further studies are needed to fully understand the potential therapeutic applications of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide and other BTK inhibitors.

合成方法

The synthesis of 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-chloropyridine with 3-(trifluoromethoxy)aniline, followed by the reaction of the resulting intermediate with ethyl 4-chloro-1H-pyrazole-5-carboxylate. The final step involves the reaction of the resulting intermediate with ammonia gas to yield 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide. The overall yield of the synthesis method is around 25%.

科学研究应用

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK inhibitors like 5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide have shown promising results in preclinical studies and clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

属性

产品名称

5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

分子式

C18H15F3N4O2

分子量

376.3 g/mol

IUPAC 名称

5-ethyl-1-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-2-15-14(11-23-25(15)16-8-3-4-9-22-16)17(26)24-12-6-5-7-13(10-12)27-18(19,20)21/h3-11H,2H2,1H3,(H,24,26)

InChI 键

PUNLKJRFALYBFY-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

规范 SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。